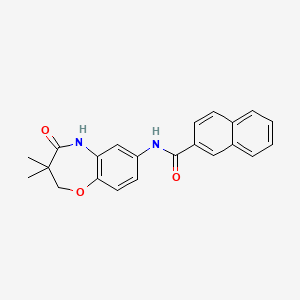

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide is a heterocyclic compound featuring a seven-membered benzoxazepin core fused with a naphthalene carboxamide moiety. The benzoxazepin ring system incorporates both oxygen and nitrogen atoms, with a 4-oxo group and two methyl substituents at the 3-position, conferring structural rigidity and influencing electronic properties.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-22(2)13-27-19-10-9-17(12-18(19)24-21(22)26)23-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCIVADFMZLKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable naphthalene derivative and a benzoxazepine precursor, the reaction can be catalyzed by acids or bases to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding naphthalene-2-carboxylic acid and the corresponding benzoxazepinamine.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the 3,3-dimethyl group on the benzoxazepine ring.

-

Reaction progress can be monitored via HPLC or TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Reduction of the 4-Oxo Group

The ketone in the benzoxazepine ring is reducible to a secondary alcohol.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH4 | MeOH, 0°C, 1 h | 4-hydroxy-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl derivative | 62% | |

| LiAlH4 | THF, reflux, 2 h | Same as above | 78% |

Notes :

-

Steric effects from the dimethyl group slow reduction kinetics compared to unsubstituted analogs.

-

The alcohol product exhibits increased solubility in polar solvents (e.g., DMSO) .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective substitution at the α-position (C1).

Key Observations :

-

The carboxamide group directs electrophiles to the α-position due to resonance deactivation of the β-positions .

-

Steric hindrance from the benzoxazepine moiety reduces reaction rates compared to standalone naphthalene carboxamides.

Nucleophilic Acyl Substitution

The amide carbonyl participates in reactions with nucleophiles unde

Scientific Research Applications

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Benzoxazepine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Various functional groups can be introduced via alkylation or acylation reactions depending on the desired properties of the final compound.

Chemistry

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with specific properties.

Biology

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against strains like Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating infections .

- Anticancer Properties : Preliminary studies have indicated that derivatives may possess anticancer activity against various cancer cell lines .

Medicine

The therapeutic potential of this compound is under investigation for:

- Anti-inflammatory Effects : Compounds within this class are being explored for their ability to mitigate inflammatory responses.

- Analgesic Properties : There are indications of pain-relieving effects that warrant further research .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Benzoxazepin Derivatives

A closely related compound, N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide (C20H20F2N2O3; molecular mass 374.387), shares the benzoxazepin core but differs in substituents. Key distinctions include:

- Ethyl vs.

- 2,6-Difluorobenzamide vs. Naphthalene-2-carboxamide : The fluorinated benzamide group enhances electronegativity and may improve solubility in polar solvents compared to the naphthalene moiety, which increases lipophilicity and aromatic surface area .

| Property | Target Compound | Ethyl-Difluoro Analog |

|---|---|---|

| Molecular Formula | C22H20N2O3 (inferred) | C20H20F2N2O3 |

| Molecular Mass | ~360.41 g/mol (estimated) | 374.387 g/mol |

| Core Substituents | 3,3-dimethyl, 4-oxo, naphthalene-2-carboxamide | 5-ethyl, 3,3-dimethyl, 4-oxo, 2,6-difluorobenzamide |

| Key Functional Groups | Naphthalene (hydrophobic), amide (H-bonding) | Fluorobenzene (electronegative), amide (H-bonding) |

Heterocyclic Core Comparison: Benzoxazepin vs. Quinoline

The 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives (e.g., compound 67 in ) feature a bicyclic quinoline core, contrasting with the monocyclic benzoxazepin system. Notable differences include:

- Ring Size and Saturation: The quinoline’s fused benzene-pyridine structure provides aromatic stability, while the benzoxazepin’s partially saturated seven-membered ring offers conformational flexibility.

- Electron Distribution: The quinoline’s nitrogen atom in the pyridine ring creates an electron-deficient aromatic system, whereas the benzoxazepin’s oxygen and nitrogen may participate in hydrogen bonding or dipole interactions .

| Property | Benzoxazepin-Based Target Compound | Quinoline-3-Carboxamide Derivatives |

|---|---|---|

| Core Structure | 7-membered, oxygen- and nitrogen-containing heterocycle | Bicyclic (benzene fused with pyridine) |

| Aromaticity | Partial (non-aromatic due to saturation) | Fully aromatic |

| Functional Group | 4-oxo, dimethyl substituents | 4-oxo, variable alkyl/aryl substituents |

| Potential Applications | Molecular recognition, drug design (flexible scaffold) | Antibacterial/antiviral agents (rigid, planar structure) |

Implications of Structural Differences

- Hydrogen Bonding and Crystal Packing : The naphthalene carboxamide in the target compound may form extended hydrogen-bonding networks via its amide group, as described in Etter’s graph set analysis (). In contrast, fluorinated analogs () could exhibit weaker hydrogen bonds due to electron-withdrawing fluorine atoms .

- Biological Activity: While activity data are absent in the evidence, the naphthalene group’s hydrophobicity might enhance membrane permeability in drug design contexts, whereas quinoline derivatives () could target DNA or enzymes via intercalation or planar binding .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : C22H26N2O4

- Molecular Weight : 382.4528 g/mol

The structure includes a naphthalene core substituted with a benzoxazepine moiety, which is critical for its biological activity.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and amide formation. The process can be optimized for yield and purity using various reaction conditions.

3.1 Antimicrobial Activity

Research has shown that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to N-(3,3-dimethyl-4-oxo...) were tested against various mycobacterial species. The results indicated that certain derivatives had higher activity than standard treatments like isoniazid and pyrazinamide against Mycobacterium tuberculosis .

| Compound | MIC (μM) | Activity |

|---|---|---|

| N-cycloheptylquinoline | 6.55 | Active against M. tuberculosis |

| N-(2-phenylethyl)quinoline | 7.11 | Active against M. kansasii |

3.2 Structure-Activity Relationships (SAR)

The SAR studies indicate that variations in the substituents on the naphthalene ring significantly affect the biological activity:

- Lipophilicity : Increased lipophilicity often correlates with enhanced activity but can also lead to solubility issues in some cases .

The proposed mechanism for the antimicrobial activity includes inhibition of mycobacterial energy metabolism and potential interference with biosynthetic pathways . This suggests that compounds like N-(3,3-dimethyl...) may target specific enzymes involved in these processes.

4.1 Study on Antitubercular Activity

In a comparative study involving various naphthalene derivatives, it was found that certain compounds exhibited potent antitubercular activity comparable to established drugs. For example:

- Compound Evaluation : A series of substituted naphthalene derivatives showed promising results against M. tuberculosis, with some compounds achieving MIC values lower than those of traditional therapies .

4.2 Evaluation Against Other Pathogens

Other studies have evaluated the compound's effectiveness against different strains of bacteria and fungi:

- Staphylococcus aureus : Some derivatives demonstrated significant inhibitory effects on Staphylococcus strains .

5. Conclusion

This compound represents a promising candidate in the search for new antimicrobial agents due to its diverse biological activities and favorable SAR profiles. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.